gymnoascolide B

Description

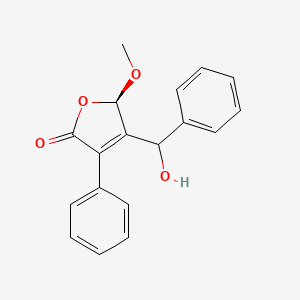

Gymnoascolide B is a member of the gymnoascolide family, a group of furanone-derived secondary metabolites primarily isolated from fungal sources. Gymnoascolides are characterized by a 4-phenyl-3-phenylfuran-2,5-dione core , which is critical for their biological properties.

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1 |

InChI Key |

MNJDDTIBFQZPQZ-UHUGOGIASA-N |

Isomeric SMILES |

CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Canonical SMILES |

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Synonyms |

gymnoascolide B |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural and Functional Basis

Gymnoascolide B is presumed to be a furanone derivative, similar to gymnoascolide A ( ). Furanones typically exhibit reactivity at the lactone ring and substituent functional groups (e.g., benzyl, phenyl). Key reactive sites likely include:

-

α,β-unsaturated carbonyl system (electrophilic addition)

-

Lactone ring (hydrolysis or nucleophilic substitution)

-

Aromatic substituents (electrophilic substitution or oxidation)

Ring-Opening Reactions

The lactone moiety may undergo hydrolysis under acidic or basic conditions:

Conditions :

-

Acidic: HCl (aq), reflux → diacid product

-

Basic: NaOH (aq) → sodium carboxylate

Electrophilic Additions

The α,β-unsaturated carbonyl system could participate in conjugate additions:

Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts.

Functional Group Modifications

Aromatic substituents (e.g., benzyl groups) may undergo halogenation or sulfonation:

Synthetic Strategies (Analogous to Gymnoascolide A)

Key steps from gymnoascolide A synthesis ( ) suggest potential routes for this compound:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chemoselective SN2′ coupling | Phenylmagnesium bromide | Introduction of benzyl/phenyl groups |

| 2 | Allylic substitution | Organometallic reagents (e.g., Grignard) | Functionalization at allylic position |

| 3 | Regioselective reduction | N-Selectride (K-Selectride) | Selective reduction of carbonyl groups |

Bioorthogonal Reactivity (Theoretical)

In biological systems, this compound may engage in dynamic covalent reactions ( ):

| Reaction Type | Trigger | Example |

|---|---|---|

| Oxime ligation | pH (acidic) | Reaction with hydroxylamines |

| Thiol-Michael addition | Glutathione (GSH) | Conjugation with cellular thiols |

| ROS-mediated oxidation | Reactive oxygen species | Oxidation of boronic acid groups |

Challenges and Research Gaps

-

No peer-reviewed studies specifically addressing this compound’s reactivity were found in the indexed literature.

-

Predictions rely on structural analogs (e.g., gymnoascolide A) and general furanone chemistry.

-

Experimental validation is critical, particularly for verifying regioselectivity and stereochemical outcomes.

Proposed Experimental Framework

Comparison with Similar Compounds

Structural and Functional Analogues

The gymnoascolide family (A, B, C) shares a conserved furanone backbone but differs in substituents. Gymnoascolide A (C₁₇H₁₄O₂) has been synthesized via Suzuki coupling of 3-bromo-2(5H)-furanone with aryl boronic acids , suggesting that Gymnoascolide B may follow a similar synthetic pathway with modified substituents. Other structurally related compounds include:

- Akolactone A and Hambiwalactone B: Furanone-containing natural products synthesized via analogous coupling reactions .

- Destruxins A/B: Cyclodepsipeptides with antiviral inactivity against HCoV-OC43 but notable cytotoxicity (IC₅₀ ~10 µM) .

- Linoleic Acid: A fatty acid with anti-HCoV-OC43 activity, though its mechanism differs from gymnoascolides .

Bioactivity Profiles

Key Findings:

- Antiviral Activity: Gymnoascolide A exhibits moderate anti-HCoV-OC43 activity (EC₅₀ = 18.31 µM) without significant cytotoxicity, making it a promising lead compound . In contrast, Destruxins A/B are cytotoxic and inactive against HCoV-OC43 .

- Structural Determinants: The furanone ring and phenyl substituents in Gymnoascolide A are critical for bioactivity. Modifications in these regions (e.g., this compound/C) may alter potency or selectivity .

- Synthetic Accessibility: Gymnoascolide A’s synthesis via Suzuki coupling highlights the feasibility of derivatizing this scaffold for structure-activity relationship (SAR) studies , which could be extended to this compound.

Q & A

Q. How can meta-analyses reconcile conflicting reports on this compound’s pharmacokinetic properties across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.